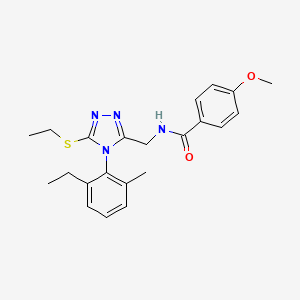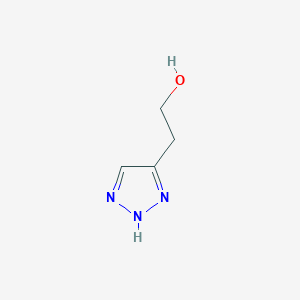![molecular formula C19H19N5O3S B2998742 3-(1H-pyrazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide CAS No. 2034591-10-9](/img/structure/B2998742.png)
3-(1H-pyrazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1H-pyrazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Antibacterial Activity The compound , belonging to a broader class of pyrazole and thiadiazole derivatives, has seen varied applications in scientific research, notably in the synthesis of novel chemical entities with potential biological activities. A study by Palkar et al. (2017) highlights the design, synthesis, and antibacterial efficacy of similar structures, demonstrating the potential of these compounds in combating bacterial infections, particularly against strains such as Staphylococcus aureus and Bacillus subtilis. These findings underscore the relevance of such compounds in developing new antibacterial agents that exhibit activity at non-cytotoxic concentrations, paving the way for further pharmacological exploration (Palkar et al., 2017).
Catalysis and Synthesis of Heterocyclic Compounds Another research avenue explores the use of related thiadiazine derivatives as catalysts in the synthesis of heterocyclic compounds. A study by Khazaei et al. (2015) demonstrates the efficiency of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide as a catalyst in aqueous media, facilitating the synthesis of various pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. This research contributes to green chemistry by offering a mild, neutral, and water-based method for synthesizing complex molecules, which could have implications in pharmaceutical and material sciences (Khazaei et al., 2015).
Anticancer and Antiproliferative Properties Compounds structurally related to the one mentioned have been evaluated for their potential anticancer properties. The work by Tiwari et al. (2017) on Schiff's bases containing thiadiazole and benzamide groups underscores the promising anticancer activity against various human cancer cell lines. These compounds, synthesized under microwave irradiation, exhibit significant inhibitory effects on cell growth, highlighting their potential as leads for anticancer drug development. Such studies are crucial in identifying new therapeutic agents in the fight against cancer (Tiwari et al., 2017).
Insecticidal Applications Moreover, the synthesis and assessment of heterocyclic compounds incorporating thiadiazole moieties have revealed promising insecticidal activities against pests such as the cotton leafworm, Spodoptera littoralis. Research by Fadda et al. (2017) introduces new synthetic pathways for creating derivatives that exhibit potent insecticidal properties, offering potential solutions for pest management in agriculture. Such studies not only expand the chemical repertoire against pest infestations but also contribute to the development of safer, more effective insecticidal agents (Fadda et al., 2017).
Properties
IUPAC Name |
3-pyrazol-1-yl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-13-10-17-18(23(3)28(26,27)22(17)2)12-16(13)21-19(25)14-6-4-7-15(11-14)24-9-5-8-20-24/h4-12H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOVMJNWVCWBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)N4C=CC=N4)N(S(=O)(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2998660.png)
![OC(=O)Cc1n[nH]cc1[N+]([O-])=O](/img/structure/B2998662.png)






![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998676.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile](/img/structure/B2998677.png)




